molecular formula C20H23NO4S B2954053 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 2034574-16-6

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2954053
CAS No.: 2034574-16-6
M. Wt: 373.47
InChI Key: NFGVAFUADBVFII-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 2,3-dihydrobenzofuran moiety at the N-terminus and a phenylsulfonyl group at the C-terminus (Figure 1).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-15(13-16-7-8-19-17(14-16)9-11-25-19)21-20(22)10-12-26(23,24)18-5-3-2-4-6-18/h2-8,14-15H,9-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGVAFUADBVFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Modified Sulfonyl Groups

The closest analogue is N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide (). Key differences include:

  • Substituent on Sulfonyl Group : The target compound has a phenylsulfonyl group, whereas the analogue replaces the phenyl with a methylsulfonyl group.
Property Target Compound Methylsulfonyl Analogue
Sulfonyl Group Phenylsulfonyl Methylsulfonyl
Molecular Weight Higher (due to phenyl) Lower (due to methyl)
Hydrophobicity Increased (aromatic ring) Moderately hydrophilic
2.2. Propanamide Derivatives with Heterocyclic Substituents

lists compounds such as 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (Compound 9) and 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (Compound 10). These share the propanamide core but differ in:

  • Functional Groups: The target compound lacks the amino group at the C2 position, which is critical for hydrogen bonding in indole/thiazole derivatives.
2.3. Hydroxamic Acid Derivatives

describes hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide). The target compound’s phenylsulfonyl group may offer distinct steric and electronic profiles compared to hydroxamates .

Key Structural and Functional Insights

  • Role of Dihydrobenzofuran : This moiety enhances metabolic stability compared to simpler aromatic rings (e.g., benzene in compounds) due to reduced oxidative metabolism .
  • Sulfonyl vs. Sulfonamide : The phenylsulfonyl group in the target compound may improve membrane permeability over bulkier sulfonamides (e.g., ’s N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ) .
  • Synthetic Flexibility : and highlight coupling strategies (e.g., amide bond formation) applicable to modifying the propanamide backbone .

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